Sonogashira Coupling Reactivity: Iodo-Pyrazoles vs. Bromo-Pyrazoles
In a study on the Sonogashira cross-coupling of substituted pyrazoles, it was demonstrated that 3-iodo-pyrazole derivatives reacted with phenylacetylene to afford the corresponding alkyne products, while the analogous 3-bromo-pyrazoles (e.g., compounds 4a and 5a) failed to react under various Sonogashira conditions [1]. This establishes that the iodo substituent at the 3-position of 5-bromo-3-iodo-1-methylpyrazole is the preferred site for the first Sonogashira coupling event, leaving the bromo group at the 5-position intact for a subsequent transformation.
| Evidence Dimension | Sonogashira cross-coupling reactivity with phenylacetylene |
|---|---|
| Target Compound Data | Expected to react at the 3-iodo position (class inference) |
| Comparator Or Baseline | Analogous 3-bromo-pyrazoles (e.g., 4a, 5a): No reaction under various Sonogashira conditions |
| Quantified Difference | Qualitative: Reaction vs. No Reaction |
| Conditions | Various Sonogashira cross-coupling conditions |
Why This Matters
This differential reactivity enables sequential, site-selective functionalization: the iodo group can be selectively coupled first, followed by the bromo group, which is not possible with a symmetrical dihalo analogue or a mono-halogenated pyrazole.
- [1] Mazeikaite, R., Sudzius, J., & Urbelis, G. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2014(vi), 54-71. View Source
